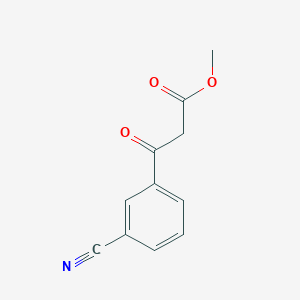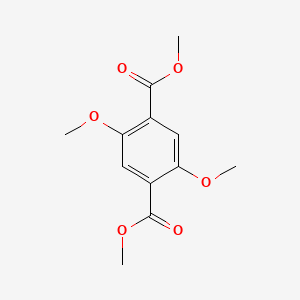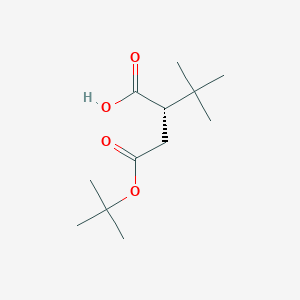
4-Bromomethyl-2-cyanobiphenyl
Vue d'ensemble
Description
4-Bromomethyl-2-cyanobiphenyl is a significant compound in the field of pharmaceutical chemistry. It is primarily used as an intermediate in the synthesis of various drugs, particularly those belonging to the sartan class, such as azilsartan ester and temisartan . The compound has the molecular formula C14H10BrN and a molecular weight of 272.14 g/mol . It appears as a white to almost white powder or crystal and is insoluble in water .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Bromomethyl-2-cyanobiphenyl is synthesized using 2-cyano-4-methylbiphenyl as a starting material. The synthesis involves a bromination reaction, where 2-cyano-4-methylbiphenyl is dissolved in dichloromethane and reacted with dibromo hydantoin under controlled conditions . The reaction is typically carried out at 50°C with the aid of a 4000K LED light .
Industrial Production Methods: Industrial production methods for this compound involve the use of halogenated hydrocarbon solvents, radical initiators, and brominating agents. The reaction is conducted at low temperatures (around 5°C) and involves steps such as filtration, reduced pressure concentration, and crystallization to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Bromomethyl-2-cyanobiphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted biphenyl derivatives are formed.
Oxidation Products: Oxidized derivatives of the biphenyl structure.
Reduction Products: Reduced forms of the original compound.
Applications De Recherche Scientifique
4-Bromomethyl-2-cyanobiphenyl is widely used in scientific research due to its role as a pharmaceutical intermediate. Its applications include:
Chemistry: Used in the synthesis of sartan drugs and other pyrazolines.
Biology: Employed in protein-binding studies of quinoxaline angiotensin II receptor antagonists.
Medicine: Integral in the preparation of antihypertensive drugs like azilsartan ester and temisartan.
Industry: Utilized in the production of various organic synthetic materials.
Mécanisme D'action
The mechanism of action of 4-Bromomethyl-2-cyanobiphenyl primarily involves its role as an intermediate in drug synthesis. It contributes to the formation of active pharmaceutical ingredients that target specific molecular pathways, such as the angiotensin II receptor pathway in the case of sartan drugs . The compound itself does not have a direct mechanism of action but facilitates the creation of molecules that exert therapeutic effects.
Comparaison Avec Des Composés Similaires
- 2-Cyano-4’-bromomethylbiphenyl
- 4’-Bromomethylbiphenyl-2-carbonitrile
- 2-(4-Bromomethylphenyl)benzonitrile
Comparison: 4-Bromomethyl-2-cyanobiphenyl is unique due to its specific use in the synthesis of sartan drugs. While similar compounds may share structural features, this compound’s role as a key intermediate in the production of antihypertensive medications sets it apart .
Propriétés
IUPAC Name |
5-(bromomethyl)-2-phenylbenzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN/c15-9-11-6-7-14(13(8-11)10-16)12-4-2-1-3-5-12/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQPCAPMUDDPGHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=C2)CBr)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl thieno[2,3-b]thiophene-2-carboxylate](/img/structure/B3251522.png)


![(3aR*,6aS*)-tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B3251534.png)

![6-Phenyl-2-({1-[3-(phenylsulfanyl)propanoyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B3251547.png)
![4-[Bromo(1-Boc-piperidin-4-ylidene)methyl]benzoic Acid](/img/structure/B3251553.png)





![1-[(3aR,5R,6S,6aR)-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol](/img/structure/B3251589.png)
